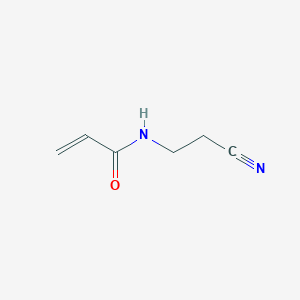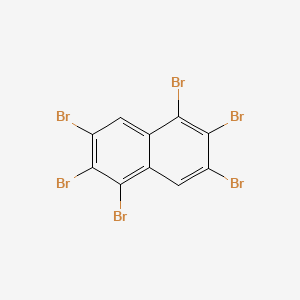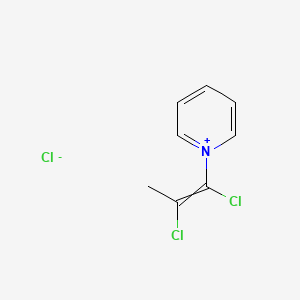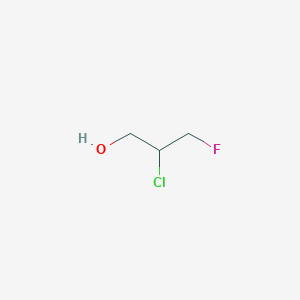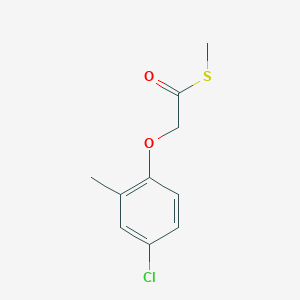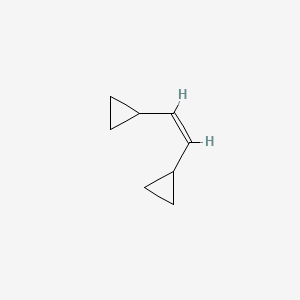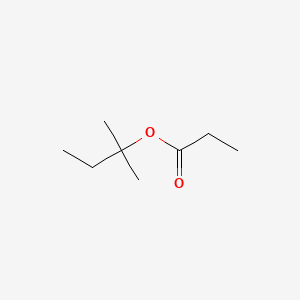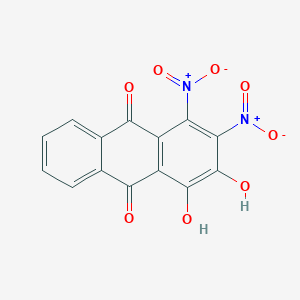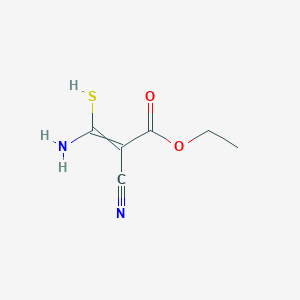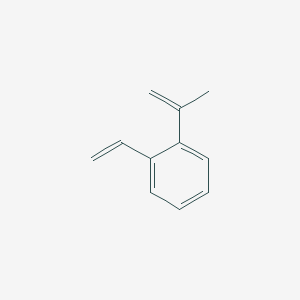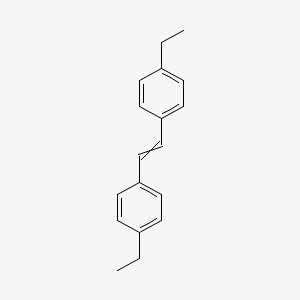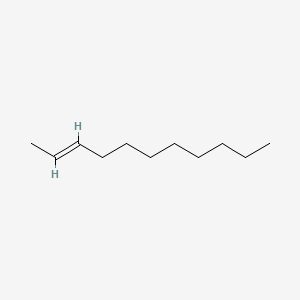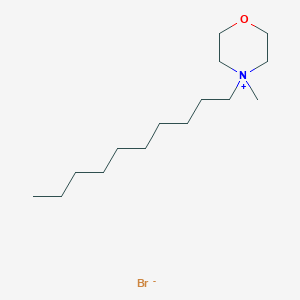
4-Decyl-4-methylmorpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C15H32BrNO . This compound is known for its unique structure, which includes a morpholine ring substituted with a decyl and a methyl group. It is often used in various chemical and industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with decyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like toluene or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Decyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical nucleophiles used include halides, cyanides, and thiolates.
Major Products Formed:
Oxidation: The major product is the N-oxide derivative of the morpholine ring.
Substitution: Depending on the nucleophile, products can include various substituted morpholinium salts.
Wissenschaftliche Forschungsanwendungen
4-Decyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is explored for its antimicrobial properties, making it a potential candidate for disinfectants and preservatives.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Wirkmechanismus
The mechanism of action of 4-Decyl-4-methylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles enables it to encapsulate and transport hydrophobic molecules, which is useful in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-(4-bromophenyl)-4-methylmorpholin-4-ium bromide
- 4-(9H-Fluoren-9-yl)-4-methylmorpholin-4-ium bromide
Comparison: 4-Decyl-4-methylmorpholin-4-ium bromide stands out due to its longer alkyl chain (decyl group), which enhances its surfactant properties compared to shorter alkyl chain analogs like 4-Ethyl-4-methylmorpholin-4-ium bromide. This makes it more effective in applications requiring strong surface activity, such as detergents and emulsifiers .
Eigenschaften
CAS-Nummer |
32207-85-5 |
|---|---|
Molekularformel |
C15H32BrNO |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
4-decyl-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-16(2)12-14-17-15-13-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NBEAJQYAXOLWMI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1(CCOCC1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


